molecular formula C10H13NO3 B13483486 2-(4-Amino-2,6-dimethylphenoxy)acetic acid

2-(4-Amino-2,6-dimethylphenoxy)acetic acid

Cat. No.: B13483486
M. Wt: 195.21 g/mol
InChI Key: VBBVKAACCNVDOH-UHFFFAOYSA-N
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Description

2-(4-Amino-2,6-dimethylphenoxy)acetic acid is an organic compound that belongs to the class of phenoxyacetic acid derivatives. These compounds are characterized by the presence of a phenoxy group attached to an acetic acid moiety. The compound’s molecular formula is C10H13NO3, and it has a molecular weight of 195.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2,6-dimethylphenoxy)acetic acid typically involves the reaction of 2,6-dimethylphenol with chloroacetic acid under basic conditions to form 2-(2,6-dimethylphenoxy)acetic acid. This intermediate is then subjected to nitration followed by reduction to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-2,6-dimethylphenoxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-Amino-2,6-dimethylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Amino-2,6-dimethylphenoxy)acetic acid is unique due to the presence of both amino and phenoxyacetic acid functionalities, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-(4-amino-2,6-dimethylphenoxy)acetic acid

InChI

InChI=1S/C10H13NO3/c1-6-3-8(11)4-7(2)10(6)14-5-9(12)13/h3-4H,5,11H2,1-2H3,(H,12,13)

InChI Key

VBBVKAACCNVDOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)O)C)N

Origin of Product

United States

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